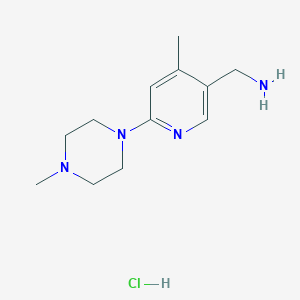

(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride

Description

(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride is a pyridine-derived compound featuring a methyl group at the 4-position, a 4-methylpiperazinyl group at the 6-position, and a methanamine moiety at the 3-position, formulated as a hydrochloride salt.

Properties

IUPAC Name |

[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.ClH/c1-10-7-12(14-9-11(10)8-13)16-5-3-15(2)4-6-16;/h7,9H,3-6,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUPCFVVYDFJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CN)N2CCN(CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 4-methylpiperazine group and a methanamine functional group. Its molecular formula is with a molecular weight of approximately 240.76 g/mol. The presence of the piperazine moiety is critical for its biological interactions, particularly in modulating receptor activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit notable anticancer properties. For example, compounds in this class have been shown to inhibit various cancer cell lines, demonstrating IC50 values in the micromolar range against leukemia and solid tumors .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 (Leukemia) | 2.27 |

| Compound B | HL-60 (Leukemia) | 1.42 |

| Compound C | OKP-GS (Renal) | 4.56 |

The mechanism by which this compound exerts its effects primarily involves interaction with specific molecular targets such as kinases and receptors involved in cell proliferation and survival pathways. The compound has been shown to inhibit ATP-binding sites in certain kinases, leading to reduced cancer cell viability .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that it can disrupt bacterial cell membranes and inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Study 1: Anticancer Efficacy

In a recent study, the efficacy of this compound was evaluated in vitro against multiple cancer cell lines. The results indicated significant reductions in cell viability, particularly in leukemia models, where it inhibited cell growth by up to 70% at concentrations below 10 µM.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against gram-positive and gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations as low as 5 µg/mL, suggesting potent antimicrobial potential.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a piperazine moiety, which is known for enhancing pharmacological properties. The synthesis typically involves multi-step organic reactions that may include:

- Nitration of Pyridine : Introducing a nitro group at the 3-position.

- Reduction : Converting the nitro group to an amine.

- Methylation : Methylating the amine to form N-methylpyridin-3-amine.

- Piperazine Addition : Substituting with the 4-methylpiperazin-1-yl group.

- Final Adjustments : Adding any additional functional groups as required for specific applications.

These steps are crucial for achieving high purity and yield, often utilizing solvents like dichloromethane or toluene under controlled conditions.

The biological activity of (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride is primarily linked to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). Key findings include:

- Neurokinin Receptor Antagonism : The compound has been shown to act as a selective antagonist of the neurokinin-1 receptor, which plays a significant role in mediating pain and nausea responses. This mechanism is particularly beneficial in managing chemotherapy-induced nausea and vomiting.

- Potential Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating serotonin and dopamine pathways.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Neurological Disorders : Its ability to interact with CNS receptors positions it as a candidate for treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.

- Antiemetic Treatment : Given its antagonistic effect on neurokinin receptors, it is particularly useful in preventing nausea associated with chemotherapy or postoperative recovery.

- Cancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumor progression .

Several studies have documented the efficacy of compounds related to this compound:

- Antiemetic Efficacy : A clinical trial demonstrated that patients receiving chemotherapy who were treated with neurokinin receptor antagonists experienced significantly reduced nausea levels compared to controls.

- Depression Treatment : Research involving animal models showed that administration of similar piperazine derivatives resulted in decreased depressive behaviors, suggesting potential for human application.

- Cancer Cell Inhibition : Laboratory studies indicated that compounds structurally related to this compound inhibited the proliferation of various cancer cell lines through specific pathways, warranting further investigation into their use as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs identified from the evidence include:

Key Observations:

- Netupitant Impurity 4 : The substitution of the 4-methyl group with an o-tolyl (2-methylphenyl) group significantly increases molecular weight (296.41 vs. ~229.7 for the target compound) and lipophilicity, which may impact metabolic stability or membrane permeability .

- The dihydrochloride salt form suggests higher aqueous solubility than the target compound’s mono-hydrochloride form .

- Pyrazole Derivative : The pyrazole core (vs. pyridine) introduces two adjacent nitrogen atoms, increasing hydrogen-bonding capacity and altering basicity. The 3-methylphenyl group may sterically hinder interactions compared to the target compound’s piperazine moiety .

Physicochemical and Stability Considerations

- Solubility: Piperazine and hydrochloride salt forms generally improve water solubility. The dihydrochloride analog in may exhibit superior solubility compared to mono-salts but could face challenges in crystallinity .

- Stability : Piperazine-containing compounds, like the target, may undergo hydrolysis under acidic or aqueous conditions, as suggested by kinetic studies in . In contrast, thiophene or pyrazole derivatives might exhibit greater stability due to reduced basicity .

Analytical Characterization

Methods such as HPLC and TLC (referenced in ) are critical for purity evaluation of such compounds. For instance, the presence of the o-tolyl group in Netupitant Impurity 4 could necessitate reversed-phase HPLC with UV detection for accurate quantification .

Preparation Methods

Stepwise Synthesis Approach

| Step | Reaction Type | Description | Typical Reagents & Conditions |

|---|---|---|---|

| 1 | Nitration | Introduction of nitro group at pyridine 3-position | Nitrating agents (e.g., HNO3/H2SO4), low temperature |

| 2 | Reduction | Conversion of nitro group to amine | Catalytic hydrogenation (H2/Pd-C) or chemical reduction (Fe/HCl) |

| 3 | Methylation | Methylation of amine or piperazine nitrogen | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) |

| 4 | Piperazine substitution | Nucleophilic substitution to introduce 4-methylpiperazin-1-yl group at pyridine 6-position | 4-Methylpiperazine, palladium-catalyzed amination or direct substitution in polar solvents (DMF, ethanol) |

| 5 | Formation of methanamine | Introduction of methanamine at pyridin-3-yl position, often via reductive amination or substitution | Reductive amination reagents or direct substitution |

| 6 | Salt formation | Conversion to hydrochloride salt for isolation and purification | Concentrated HCl in ethanol or suitable solvent |

This approach ensures regioselective substitution and high purity of the final hydrochloride salt.

Representative Experimental Procedure

A typical synthesis could be adapted from related literature on piperazine-substituted pyridines:

- Dissolve the appropriately substituted pyridine intermediate in dimethylformamide (DMF).

- Add potassium carbonate as a base to deprotonate the nucleophile.

- Heat the mixture to 100°C and add 4-methylpiperazine slowly.

- Stir the reaction mixture for 2–4 hours under nitrogen atmosphere.

- Cool the reaction, filter off insolubles, and evaporate DMF under reduced pressure.

- Dissolve residue in ethanol and add concentrated hydrochloric acid dropwise to precipitate the hydrochloride salt.

- Collect the solid by filtration and dry under vacuum.

This method yields this compound as a crystalline solid with high purity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | DMF, ethanol, or mixtures | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 80–120°C | Higher temperatures increase reaction rate but may cause side reactions |

| Base | Potassium carbonate, cesium carbonate | Deprotonates amine, improves nucleophilicity |

| Reaction time | 2–6 hours | Sufficient for complete conversion |

| Purification | Recrystallization from ethanol or chromatography | Removes impurities, improves purity >95% |

Optimization of these parameters is critical to maximize yield and minimize by-products.

Research Findings and Analytical Data

- The hydrochloride salt form enhances aqueous solubility and stability, facilitating handling and biological testing.

- NMR and mass spectrometry confirm the presence of the pyridine ring, methyl groups, and piperazine substituent in the final product.

- The compound can be further derivatized via substitution or oxidation reactions on the piperazine or pyridine rings to explore structure-activity relationships.

- Stereochemical considerations are less prominent due to the symmetrical nature of the piperazine ring, but methyl substitution can influence conformational preferences.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Materials | Substituted pyridine derivatives, 4-methylpiperazine |

| Key Reactions | Nitration, reduction, methylation, nucleophilic substitution |

| Solvents | DMF, ethanol |

| Catalysts/Conditions | Base (K2CO3), temperatures 80–120°C |

| Purification Techniques | Recrystallization, chromatography |

| Final Form | Hydrochloride salt |

| Yield Range | Typically 60–85% depending on reaction scale and optimization |

| Analytical Confirmation | NMR, MS, melting point, elemental analysis |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor with N-methylpiperazine, followed by reduction of a nitrile or imine group to the primary amine. For example, analogous piperazine derivatives are synthesized via reactions in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at 80–100°C for 12–24 hours . Post-synthesis, intermediates are characterized using LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substitution patterns). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for ensuring the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV/ELSD are used to monitor degradation products. For hygroscopic hydrochloride salts, Karl Fischer titration ensures water content <1%. Storage recommendations (e.g., desiccated at −20°C) are derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during the introduction of the 4-methylpiperazine moiety?

- Methodological Answer : Byproducts like N,N-dimethylated analogs or unreacted starting materials arise from incomplete substitution. Optimization includes:

- Solvent Selection : Using DMSO instead of DMF improves solubility of aromatic intermediates .

- Catalysis : Adding catalytic KI (1–2 mol%) enhances nucleophilic displacement efficiency .

- Temperature Gradients : Stepwise heating (60°C → 100°C) reduces side reactions.

Post-reaction, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) isolates the target compound with >95% purity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinities may stem from:

- Assay Variability : Standardize assays (e.g., FRET vs. radiometric kinase assays) using controls like staurosporine .

- Stereochemical Effects : Chiral HPLC separates enantiomers for individual activity profiling (e.g., S- vs. R-configurations in LY2409881 hydrochloride analogs) .

- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) identifies metabolites that alter efficacy .

Q. How do environmental factors (pH, ionic strength) influence the compound’s efficacy in cellular models?

- Methodological Answer :

- pH-Dependent Solubility : Use phosphate buffers (pH 6.0–7.4) to simulate physiological conditions. Precipitation is monitored via dynamic light scattering (DLS).

- Ionic Strength Effects : Vary NaCl concentration (0–150 mM) in cell culture media to assess changes in membrane permeability (measured via fluorescent dye uptake assays) .

- Temperature : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy shifts at 25°C vs. 37°C .

Q. What computational methods predict the compound’s interaction with off-target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., 5-HT₂A, dopamine D2) to identify potential off-target binding.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Models : Train models on ChEMBL datasets to predict ADMET properties and prioritize in vitro testing .

Data Analysis & Validation

Q. How should researchers statistically validate contradictory cytotoxicity data across multiple cell lines?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥3 independent studies (e.g., NCI-60 panel) using random-effects models to account for inter-lab variability.

- Pathway Enrichment : Apply Gene Set Enrichment Analysis (GSEA) to RNA-seq data from sensitive vs. resistant cell lines, focusing on apoptosis (e.g., CASP3, BAX) and efflux transporters (ABCB1) .

- Dose-Response Modeling : Fit data to Hill equations using GraphPad Prism; compare log(IC₅₀) values with ANOVA and post-hoc Tukey tests .

Synthetic & Analytical Challenges

Q. What advanced purification techniques address persistent impurities in the final hydrochloride salt?

- Methodological Answer :

- Counterion Exchange : Convert hydrochloride to besylate salt via ion-pair chromatography (C18 column, MeOH/H₂O/TFA 70:30:0.1) to improve crystallinity.

- Recrystallization : Optimize solvent mixtures (e.g., EtOH/H₂O 4:1) using high-throughput crystallization robots (e.g., Crystal16) .

- Prep-HPLC : Utilize HILIC columns (ACN/H₂O/NH₄HCO₃) for polar byproduct removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.